molecular formula C17H16BrF2N5 B10935635 4-(4-bromophenyl)-6-(difluoromethyl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]pyrimidin-2-amine

4-(4-bromophenyl)-6-(difluoromethyl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]pyrimidin-2-amine

Cat. No.: B10935635
M. Wt: 408.2 g/mol
InChI Key: SHBQGQOTQRTWBN-UHFFFAOYSA-N
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Description

  • Reactants: 4-(4-bromophenyl)-2-chloropyrimidine, difluoromethylating reagent
  • Conditions: Base-catalyzed nucleophilic substitution
  • Product: 4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidine
  • Step 3: Attachment of Pyrazole Moiety

    • Reactants: 4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidine, 1-methyl-1H-pyrazole-3-carbaldehyde, methylamine
    • Conditions: Reductive amination
    • Product: N-[4-(4-bromophenyl)-6-(difluoromethyl)-2-pyrimidinyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]amine
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the bromophenyl and difluoromethyl groups. The final step involves the attachment of the pyrazole moiety.

    • Step 1: Synthesis of Pyrimidine Core

      • Reactants: 2,4-dichloropyrimidine, 4-bromophenylboronic acid
      • Conditions: Palladium-catalyzed Suzuki coupling reaction
      • Product: 4-(4-bromophenyl)-2-chloropyrimidine

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety.

      Reduction: Reduction reactions can target the pyrimidine ring or the bromophenyl group.

      Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

      Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

      Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

    Major Products

      Oxidation: Formation of corresponding oxides or hydroxyl derivatives

      Reduction: Formation of reduced pyrimidine or bromophenyl derivatives

      Substitution: Formation of substituted phenyl derivatives

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can be used as a ligand in catalytic reactions due to its heterocyclic structure.

      Material Science:

    Biology

      Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

      Cell Signaling:

    Medicine

      Drug Development: The compound’s structure suggests potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific receptors or enzymes.

      Antimicrobial Activity: Preliminary studies indicate potential antimicrobial properties.

    Industry

      Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.

      Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).

    Mechanism of Action

    The mechanism of action of N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites, inhibiting or modulating the activity of the target molecules. This interaction can affect various biological pathways, leading to its observed effects.

    Comparison with Similar Compounds

    Similar Compounds

    • N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(4-FLUOROBENZYL)AMINE
    • N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE

    Uniqueness

    N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]AMINE is unique due to its combination of a pyrimidine ring with bromophenyl and difluoromethyl groups, along with a pyrazole moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

    Properties

    Molecular Formula

    C17H16BrF2N5

    Molecular Weight

    408.2 g/mol

    IUPAC Name

    4-(4-bromophenyl)-6-(difluoromethyl)-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrimidin-2-amine

    InChI

    InChI=1S/C17H16BrF2N5/c1-24(10-13-7-8-25(2)23-13)17-21-14(9-15(22-17)16(19)20)11-3-5-12(18)6-4-11/h3-9,16H,10H2,1-2H3

    InChI Key

    SHBQGQOTQRTWBN-UHFFFAOYSA-N

    Canonical SMILES

    CN1C=CC(=N1)CN(C)C2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Br

    Origin of Product

    United States

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